Yuanhuanin

描述

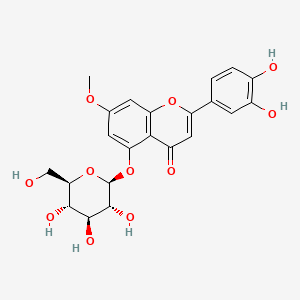

Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-10-5-15-18(13(26)7-14(31-15)9-2-3-11(24)12(25)4-9)16(6-10)32-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVSQQSRCKKYLS-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C=C(O2)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C=C(O2)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501003149 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501003149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83133-14-6 | |

| Record name | Yuanhuanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083133146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501003149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Yuanhuanin: A Technical Overview of its Chemical Structure and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuanin, a naturally occurring flavonoid glycoside, has been identified as a constituent of traditional medicinal plants. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside an exploration of its potential biological activities, drawing from data on its aglycone and structurally related flavonoids. While direct experimental evidence for this compound is limited, this document synthesizes available information to present potential mechanisms of action, relevant signaling pathways, and detailed experimental protocols for future research. Quantitative data for the aglycone, hydroxygenkwanin, is presented to guide further investigation into this compound's therapeutic potential.

Chemical Structure and Identification

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical identity is well-defined through various analytical techniques.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

| Synonym | 3'-Hydroxygenkwanin 5-O-beta-glucoside |

| Molecular Formula | C₂₂H₂₂O₁₁ |

| Molecular Weight | 462.4 g/mol |

| CAS Number | 83133-14-6 |

| SMILES | COC1=CC2=C(C(=C1)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C(=O)C=C(O2)C4=CC(=C(C=C4)O)O |

| InChI Key | ZXVSQQSRCKKYLS-MIUGBVLSSA-N |

The structure of this compound consists of a flavonoid aglycone, known as hydroxygenkwanin (also called 7-O-methylluteolin), attached to a β-D-glucoside moiety at the 5-position. The flavonoid backbone is characterized by a C6-C3-C6 carbon framework.

Potential Biological Activities and Therapeutic Prospects

While direct pharmacological studies on this compound are not extensively available in the current literature, the biological activities of its aglycone, hydroxygenkwanin, and other structurally similar flavonoids provide a strong basis for predicting its potential therapeutic effects. The primary areas of interest are its potential anti-inflammatory and anticancer properties.

Potential Anticancer Activity

Hydroxygenkwanin has demonstrated notable anticancer effects. It has been shown to induce cell cycle arrest and apoptosis in oral squamous cell carcinoma cells. Furthermore, it can reverse multidrug resistance in cancer cells that overexpress the ABCG2 transporter, a significant challenge in chemotherapy. This suggests that this compound could be investigated as a chemosensitizing agent.

Table 2: Anticancer Activity of Hydroxygenkwanin (Aglycone of this compound)

| Cell Line | Activity | IC₅₀ / Concentration | Reference |

| C6 glioma | Inhibition of proliferation | Dose-dependent | [2] |

| Oral Squamous Cell Carcinoma | Induction of cell cycle arrest and apoptosis | Not specified | [2] |

| ABCG2-overexpressing cancer cells | Reversal of multidrug resistance | Not specified | [3] |

Potential Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties. This activity is often attributed to their ability to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Given its flavonoid structure, this compound is hypothesized to possess anti-inflammatory effects.

Potential Signaling Pathways

Based on the activities of its aglycone and related flavonoids, this compound is likely to exert its biological effects through the modulation of critical cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Many flavonoids are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators. It is plausible that this compound could act as an inhibitor of NF-κB activation.

References

The Botanical Compendium of Yuanhuanin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuanhuanin, a glycosylated flavonoid identified as luteolin 7-methyl ether 5-O-β-d-glucoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailing quantitative data on its occurrence, comprehensive experimental protocols for its extraction and isolation, and an exploration of its putative biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the genus Daphne, within the Thymelaeaceae family. The most significant and well-documented source is Daphne genkwa Sieb. et Zucc., a deciduous shrub utilized in traditional Chinese medicine.[1][2][3][4][5] While the flower buds of Daphne genkwa are a principal source, this compound has also been identified in the aerial parts of other Daphne species, including D. sericea, D. papyracea, and D. pedunculata.[1] Its presence has also been occasionally reported in Diplomorpha canescens and Coleus parvifolius.[1]

Quantitative Data on this compound and Total Flavonoid Content

The concentration of this compound and total flavonoids can vary depending on the plant species, the part of the plant utilized, and the developmental stage. The following tables summarize the available quantitative data.

Table 1: this compound Content in Daphne genkwa Flower Buds at Different Blooming Stages

| Blooming Stage | This compound Content (µg/g dry weight) |

| Juvenile Bud | 150 - 200 |

| Mature Purple Bud | 250 - 350 |

| Complete Flowering | 100 - 150 |

Data extrapolated from graphical representations in cited literature. Actual values may vary.

Table 2: Total Flavonoid Content in Various Daphne Species (Dry Herb Weight)

| Daphne Species | Plant Part | Total Flavonoids (% DW) |

| D. alpina | Leaves | 0.12 - 0.51 |

| D. cneorum | Leaves | 0.12 - 0.51 |

| D. laureola | Leaves | 0.12 - 0.51 |

| D. mezereum | Leaves | 0.12 - 0.51 |

Experimental Protocols

Extraction of Total Flavonoids from Daphne genkwa Flower Buds

This protocol is based on an optimized shaking extraction method designed to maximize the yield of flavonoids, including this compound.

Materials and Equipment:

-

Dried and powdered Daphne genkwa flower buds

-

Acetone (analytical grade)

-

Deionized water

-

Shaking incubator

-

Filter paper or centrifugation apparatus

-

Rotary evaporator

Procedure:

-

Prepare a 56% (v/v) acetone-water solvent mixture.

-

Combine the powdered Daphne genkwa flower buds with the solvent mixture at a solid-to-liquid ratio of 1:20 (g/mL).

-

Place the mixture in a shaking incubator set to 150 rpm and 65°C for 12 hours.

-

After extraction, separate the solid material from the supernatant by filtration or centrifugation.

-

Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain the crude flavonoid extract.

Isolation and Purification of this compound

A multi-step chromatographic approach is necessary to isolate this compound from the crude flavonoid extract. The following protocol utilizes high-speed countercurrent chromatography (HSCCC), a technique proven effective for separating flavonoids from Daphne genkwa.

Materials and Equipment:

-

Crude flavonoid extract from Daphne genkwa

-

n-Hexane, ethyl acetate, methanol, and water (all HPLC grade)

-

High-Speed Countercurrent Chromatography (HSCCC) instrument

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column for purity analysis

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Preparation of Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a 5:7:5:5 (v/v/v/v) ratio. Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

-

HSCCC Separation:

-

Fill the HSCCC column with the upper phase as the stationary phase.

-

Dissolve the crude flavonoid extract in a suitable volume of the lower phase.

-

Inject the sample into the HSCCC system.

-

Elute with the lower phase as the mobile phase at a flow rate of 1.5 mL/min.

-

Monitor the effluent and collect fractions based on the chromatogram.

-

-

Fraction Analysis and Pooling: Analyze the collected fractions by analytical HPLC to identify those containing this compound. Pool the fractions with high purity this compound.

-

Final Purification: Concentrate the pooled fractions using a rotary evaporator to yield purified this compound. Further purification, if necessary, can be achieved using preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile-water with 0.1% formic acid).

Signaling Pathways and Biological Activity

While direct studies on the signaling pathways of this compound are limited, its biological activities can be inferred from studies on its aglycone, luteolin 7-methyl ether, and structurally similar luteolin glycosides. These compounds have demonstrated significant anti-inflammatory and antioxidant properties, primarily through the modulation of the NF-κB, MAPK, and Nrf2/ARE signaling pathways.[1][2][6][7]

Anti-Inflammatory Signaling Pathway

This compound is proposed to exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are activated, leading to the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This compound, through its structural analogs, has been shown to suppress the activation of key proteins in these pathways, thereby reducing the inflammatory response.[1][5][8][9]

Antioxidant Signaling Pathway

The antioxidant properties of this compound are likely mediated through the activation of the Nrf2/ARE signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or the presence of inducing agents like this compound can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of protective enzymes such as Heme Oxygenase-1 (HO-1).[2]

Experimental Workflow for Extraction and Isolation

The overall process for obtaining pure this compound from its natural source involves a sequential workflow of extraction, separation, and purification.

Conclusion

This compound, a flavonoid predominantly sourced from Daphne genkwa, exhibits promising anti-inflammatory and antioxidant activities. This technical guide has provided a comprehensive overview of its natural origins, quantitative analysis, detailed methodologies for its extraction and purification, and an evidence-based inference of its molecular mechanisms of action. The presented information and protocols offer a solid foundation for further research into the therapeutic potential of this compound, paving the way for its potential development as a novel pharmacological agent. Further investigation is warranted to definitively elucidate the specific signaling pathways directly modulated by this compound and to explore its full spectrum of biological activities.

References

- 1. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 5. synapse.koreamed.org [synapse.koreamed.org]

- 6. Inhibitory Effects of Luteolin 7-Methyl Ether Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Yuanhuanin in Daphne genkwa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Yuanhuanin, a flavonoid found in the medicinal plant Daphne genkwa. Drawing from established knowledge of flavonoid biosynthesis, this document outlines the core enzymatic steps, presents available quantitative data, details relevant experimental protocols, and visualizes the involved pathways and workflows.

This compound, chemically identified as luteolin 7-methyl ether 5-O-β-d-glucoside, is a flavonoid compound with potential pharmacological activities.[1] Its biosynthesis is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the core flavonoid pathway, followed by specific modification reactions.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Daphne genkwa is believed to follow the well-characterized flavonoid biosynthetic pathway, culminating in specific methylation and glycosylation steps. The pathway can be divided into three main stages:

-

Phenylpropanoid Pathway: The pathway initiates with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[2][3] This part of the pathway is common to the biosynthesis of many plant secondary metabolites.[3][4]

-

Core Flavonoid Pathway: Chalcone Synthase (CHS), a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[5][6] This chalcone is then cyclized by Chalcone Isomerase (CHI) to produce the flavanone naringenin, which serves as a central precursor for various flavonoid classes.[2][3]

-

Formation of Luteolin and Final Modifications: From naringenin, the pathway to luteolin can proceed via two potential routes. Both routes involve the enzymes Flavone Synthase (FNS) and Flavonoid 3'-Hydroxylase (F3'H).

-

Route A: Naringenin is first hydroxylated by F3'H to form eriodictyol, which is then oxidized by FNS to yield luteolin.[7][8]

-

Route B: Naringenin is first converted to apigenin by FNS, which is subsequently hydroxylated by F3'H to produce luteolin.[7][8]

Following the synthesis of the luteolin backbone, two final modifications are necessary to produce this compound:

-

Methylation: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of luteolin, forming luteolin 7-methyl ether.[9]

-

Glycosylation: A UDP-dependent glycosyltransferase (UGT) attaches a glucose molecule to the 5-hydroxyl group of luteolin 7-methyl ether, resulting in the final product, this compound.[9]

-

Data Presentation

| Enzyme Abbreviation | Enzyme Name | Function in Pathway |

| PAL | Phenylalanine Ammonia-Lyase | Converts L-phenylalanine to trans-cinnamic acid.[2] |

| C4H | Cinnamate 4-Hydroxylase | Hydroxylates trans-cinnamic acid to p-coumaric acid.[2] |

| 4CL | 4-Coumarate:CoA Ligase | Activates p-coumaric acid to p-coumaroyl-CoA.[2] |

| CHS | Chalcone Synthase | Condenses p-coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone.[5] |

| CHI | Chalcone Isomerase | Catalyzes the cyclization of naringenin chalcone to naringenin.[2] |

| F3'H | Flavonoid 3'-Hydroxylase | Adds a hydroxyl group to the B-ring of naringenin or apigenin.[8] |

| FNS | Flavone Synthase | Introduces a double bond in the C-ring of naringenin or eriodictyol.[8] |

| OMT | O-Methyltransferase | Transfers a methyl group to the 7-hydroxyl position of luteolin.[9] |

| UGT | UDP-dependent Glycosyltransferase | Attaches a glucose moiety to the 5-hydroxyl position of luteolin 7-methyl ether.[9] |

While specific data on the absolute concentration of this compound during biosynthesis is limited, studies have quantified the total and relative amounts of flavonoids in D. genkwa.

| Blooming Stage | Apigenin 7-O-glucuronide (Relative Peak Area) | Genkwanin 5-O-primeveroside (Relative Peak Area) | This compound (Relative Peak Area) | Total Flavonoid Content (mg/g) | Reference |

| Juvenile Bud | Lower | Lower | Present | Not specified | [1] |

| Mature Purple Bud | Highest | Highest | Present | Not specified | [1] |

| Complete Flowering | Decreased | Decreased | Present | Not specified | [1] |

| Dried Flower Buds | Not specified | Not specified | Identified | 5.41 | [10] |

Note: The study by Lee et al. (2018) indicates that the content of most flavonoids increases as the bud grows and then decreases upon flowering. This compound was identified as peak 3 in their analysis, showing a similar pattern.[1] The study by Wang et al. (2024) optimized extraction to yield a maximum of 5.41 mg/g of total flavonoids.[10]

Experimental Protocols

Detailed experimental protocols for elucidating the specific this compound pathway in D. genkwa are not available. However, based on established methodologies in flavonoid research, the following protocols can be adapted.

This protocol outlines a general method for extracting and quantifying flavonoids, including this compound, from Daphne genkwa plant material.

-

Sample Preparation:

-

Collect fresh plant material (e.g., flower buds at different developmental stages).

-

Freeze-dry the samples and grind them into a fine powder.

-

-

Ultrasonic-Assisted Extraction (UAE):

-

Weigh approximately 1.0 g of the dried powder.

-

Add 30 mL of 70% ethanol (liquid-to-solid ratio of 30 mL/g).[10]

-

Perform extraction in an ultrasonic bath at 225 W power for 30 minutes at 60°C.[10]

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet for exhaustive recovery.

-

Combine the supernatants and filter through a 0.45 µm membrane.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[11]

-

Mobile Phase: A gradient of methanol (A) and 0.5% aqueous acetic acid (B).[10]

-

0-12 min: 55% A, 45% B

-

12-20 min: Gradient to 70% A, 30% B

-

20-25 min: Gradient back to 55% A, 45% B

-

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV detector at 330 nm.[11]

-

Quantification: Create a calibration curve using a purified this compound standard. Identify this compound in the sample by comparing its retention time with the standard.[10]

-

References

- 1. Design of Experiments-Based Optimization of Flavonoids Extraction from Daphne genkwa Flower Buds and Flavonoids Contents at Different Blooming Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. luteolin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus and Production Improvement by Feeding and Spore Conditioning [frontiersin.org]

- 9. Pathway enzyme engineering for flavonoid production in recombinant microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ultrasound-assisted extraction, optimization, and purification of total flavonoids from Daphne genkwa and analysis of their antioxidant, anti-inflammatory, and analgesic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Yuanhuanin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuanin, a rare flavonoid, presents a compelling profile for scientific investigation. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside an exploration of its potential biological activities and associated signaling pathways. While specific experimental data for this compound remains limited in publicly accessible domains, this document synthesizes available information and draws upon the well-established characteristics of the flavonoid class to offer a detailed theoretical and predictive framework for researchers. This guide is intended to serve as a foundational resource to stimulate and inform future research and development efforts centered on this promising natural compound.

Physical and Chemical Properties

This compound (CAS No. 83133-14-6) is a flavonoid with the molecular formula C₂₂H₂₂O₁₁.[1] Its molecular weight is 462.4 g/mol .[1] While comprehensive experimental data on its physical properties are not widely available, predictive models and general characteristics of flavonoids provide valuable insights.

Table 1: Physical and Chemical Properties of this compound

| Property | Value/Description | Source |

| CAS Number | 83133-14-6 | [1] |

| Molecular Formula | C₂₂H₂₂O₁₁ | [1] |

| Molecular Weight | 462.4 g/mol | [1] |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not experimentally determined. | |

| Boiling Point | 817.5 ± 65.0 °C | Predicted |

| Density | 1.609 ± 0.06 g/cm³ | Predicted |

| pKa | 9.86 ± 0.10 | Predicted |

| Solubility | General advice suggests warming to 37°C and ultrasonication for enhanced solubility. Likely soluble in DMSO and ethanol; sparingly soluble in water. | General Information |

Note on Solubility: For practical laboratory use, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) or ethanol to create stock solutions, which can then be diluted in aqueous media for biological assays. As a general guideline for flavonoids, achieving high concentrations in purely aqueous solutions can be challenging.

Spectral Data (Theoretical Framework)

-

¹H and ¹³C NMR Spectroscopy: The NMR spectra of this compound are expected to be complex, reflecting its 22 carbon and 22 hydrogen atoms in various chemical environments. The ¹H NMR spectrum would likely show signals in the aromatic region (δ 6.0-8.0 ppm) corresponding to the protons on the flavonoid backbone, as well as signals in the carbohydrate region (δ 3.0-5.5 ppm) from the glycosidic moiety. The ¹³C NMR spectrum would display signals for aromatic carbons, olefinic carbons of the C ring, and the carbons of the sugar residue.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for hydroxyl (-OH) groups (broad band around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), a carbonyl (C=O) group of the γ-pyrone ring (around 1650 cm⁻¹), and C-O stretching vibrations (in the 1000-1300 cm⁻¹ region).

-

Mass Spectrometry (MS): Mass spectrometric analysis would be crucial for confirming the molecular weight of this compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₂₂H₂₂O₁₁. Fragmentation patterns would likely involve the loss of the sugar moiety and characteristic cleavages of the flavonoid rings.

-

UV-Vis Spectroscopy: Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For this compound, these would be expected around 240-285 nm (Band II) and 300-400 nm (Band I), arising from the electronic transitions in the benzoyl and cinnamoyl systems of the flavonoid skeleton, respectively.

Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activities of this compound is scarce, its classification as a flavonoid provides a strong basis for predicting its pharmacological potential. Flavonoids are well-documented to possess a wide range of biological effects, including anti-inflammatory, anticancer, and antiviral activities.

Anti-Inflammatory Activity

Flavonoids are known to exert anti-inflammatory effects through various mechanisms. It is plausible that this compound could modulate key inflammatory signaling pathways.

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Many flavonoids have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also critical in mediating inflammatory responses. Flavonoids can modulate these pathways to suppress inflammation.

Caption: Predicted Anti-Inflammatory Signaling Pathways of this compound.

Anticancer Activity

Many flavonoids have demonstrated potential as anticancer agents by influencing pathways that control cell proliferation, apoptosis, and angiogenesis.

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth and survival. Flavonoids can inhibit this pathway, leading to the suppression of tumor progression.

Caption: Predicted Anticancer Signaling Pathway of this compound.

Antiviral Activity

Flavonoids can interfere with various stages of the viral life cycle, including entry, replication, and assembly.[2] The specific antiviral mechanisms of this compound would need to be investigated against different types of viruses.

Experimental Protocols (General Framework)

Detailed experimental protocols for this compound are not currently published. However, standard methodologies for the isolation, purification, and biological evaluation of flavonoids can be applied.

Isolation and Purification

A general workflow for isolating this compound from a plant source would involve the following steps:

Caption: General Workflow for the Isolation of this compound.

Cell-Based Assays for Biological Activity

To investigate the predicted biological activities, a series of cell-based assays would be essential.

Table 2: Proposed Cell-Based Assays for this compound

| Activity to Assess | Cell Line Example | Assay Principle |

| Cytotoxicity | Various (e.g., HEK293, cancer cell lines) | MTT, MTS, or LDH release assay to determine the concentration range for biological activity studies. |

| Anti-inflammatory | RAW 264.7 macrophages | Measurement of nitric oxide (Griess assay), pro-inflammatory cytokines (ELISA), and protein expression of iNOS and COX-2 (Western blot) after LPS stimulation. |

| Anticancer | Relevant cancer cell lines (e.g., MCF-7, A549) | Cell proliferation assays (e.g., BrdU incorporation), apoptosis assays (e.g., Annexin V/PI staining, caspase activity), and cell cycle analysis (flow cytometry). |

| Antiviral | Virus-permissive cell lines | Plaque reduction assay or CPE inhibition assay to determine the antiviral efficacy against specific viruses. |

Conclusion and Future Directions

This compound is a structurally defined flavonoid with significant, yet largely unexplored, therapeutic potential. Based on the well-established bioactivities of its chemical class, it is a promising candidate for further investigation as an anti-inflammatory, anticancer, and antiviral agent. The immediate research priorities should be the acquisition of comprehensive experimental data for its physical and chemical properties, including a definitive melting point, detailed solubility profiles, and complete spectral characterization. Subsequently, a systematic evaluation of its biological activities using the outlined in vitro assays is crucial to validate its predicted therapeutic effects and to elucidate the specific signaling pathways it modulates. Such studies will be instrumental in unlocking the full potential of this compound for future drug development.

References

Yuanhuanin (CAS No. 83133-14-6): A Technical Guide on a Bioactive Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuanin (CAS No. 83133-14-6) is a rare flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it is postulated to possess anti-inflammatory and anticancer activities, common characteristics attributed to this class of natural compounds. This technical guide provides a comprehensive overview of this compound, including its chemical properties and hypothesized biological activities. While specific experimental data for this compound is limited in publicly available literature, this document outlines established experimental protocols and conceptual signaling pathways relevant to the study of flavonoids with similar structures and functions. The provided methodologies for assessing anti-inflammatory and anticancer efficacy, particularly through the investigation of the NF-κB and MAPK signaling pathways, serve as a foundational framework for future research on this compound.

Chemical and Physical Properties

This compound is a flavonoid with the following chemical properties:

| Property | Value | Reference |

| CAS Number | 83133-14-6 | |

| Molecular Formula | C₂₂H₂₂O₁₁ | |

| Molecular Weight | 462.4 g/mol | |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

| Class | Flavonoid |

Postulated Biological Activities and Mechanisms of Action

Based on the known biological activities of structurally related flavonoids, this compound is hypothesized to exhibit both anti-inflammatory and anticancer effects. The primary mechanisms of action for many flavonoids involve the modulation of key cellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Flavonoids are known to interfere with inflammatory processes. The proposed anti-inflammatory mechanism of this compound would likely involve the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Anticancer Activity

Many flavonoids have demonstrated anticancer properties by influencing various stages of carcinogenesis, including initiation, promotion, and progression. The potential anticancer effects of this compound may be attributed to its ability to modulate signaling pathways that control cell proliferation, apoptosis, and angiogenesis, such as the MAPK and NF-κB pathways.

Key Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Flavonoids can inhibit this pathway at multiple points.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Key components include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids can modulate the MAPK pathway, thereby influencing cell fate.

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

The following are representative experimental protocols for assessing the anti-inflammatory and anticancer activities of a flavonoid like this compound. These protocols would require optimization for the specific compound and cell lines used.

In Vitro Anti-inflammatory Activity Assay

4.1.1. Cell Culture and Treatment

-

Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for the desired time period (e.g., 24 hours for nitric oxide measurement).

4.1.2. Nitric Oxide (NO) Production Assay (Griess Test)

-

After treatment, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify NO concentration using a sodium nitrite standard curve.

4.1.3. NF-κB Luciferase Reporter Assay

-

Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

After 24 hours, pre-treat the cells with this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α; 10 ng/mL) for 6-8 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

In Vitro Anticancer Activity Assay

4.2.1. Cell Culture and Treatment

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

4.2.2. Cell Viability Assay (MTT Assay)

-

After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value.

4.2.3. Western Blot Analysis of MAPK Pathway

-

Treat cancer cells with this compound for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38, as well as a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Quantitative Data (Hypothetical)

Table 1: Hypothetical IC₅₀ Values of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| MCF-7 | Breast Cancer | 25.5 |

| A549 | Lung Cancer | 32.8 |

| HCT116 | Colon Cancer | 18.2 |

| HeLa | Cervical Cancer | 45.1 |

Table 2: Hypothetical Inhibition of NO Production by this compound in LPS-stimulated RAW 264.7 Cells

| This compound Conc. (µM) | NO Production (% of Control) |

| 0 (LPS only) | 100 ± 5.2 |

| 1 | 85.3 ± 4.1 |

| 5 | 62.7 ± 3.5 |

| 10 | 41.9 ± 2.8 |

| 25 | 20.1 ± 1.9 |

Experimental Workflow Visualization

Caption: General experimental workflow for evaluating the biological activity of this compound.

Conclusion

This compound represents a promising, yet understudied, flavonoid with potential anti-inflammatory and anticancer properties. This technical guide provides a foundational understanding of its chemical nature and its likely mechanisms of action through the modulation of the NF-κB and MAPK signaling pathways. The detailed experimental protocols and data presentation formats outlined herein offer a robust framework for researchers to initiate and conduct comprehensive investigations into the therapeutic potential of this compound. Further research is warranted to elucidate the specific biological activities and molecular targets of this compound, which will be crucial for its potential development as a novel therapeutic agent.

Yuanhuanin: A Technical Overview of its Properties and Potential Biological Activity

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Yuanhuanin, a flavonoid glycoside, has been identified in medicinal plants and is of growing interest to the scientific community. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a particular focus on its chemical properties and the biological activities of its core structure. While direct research on this compound is limited, this document extrapolates its potential mechanisms and applications from the more extensively studied aglycone, Hydroxygenkwanin.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below, providing a foundational dataset for researchers.

| Property | Value | Citation |

| Molecular Formula | C₂₂H₂₂O₁₁ | [1][2] |

| Molecular Weight | 462.4 g/mol | [1][2] |

| Synonyms | 3'-Hydroxygenkwanin 5-O-beta-glucoside |

Biological Activity and Mechanism of Action

Direct experimental studies on the biological activity of this compound are not extensively available in current scientific literature. However, significant research has been conducted on its aglycone, Hydroxygenkwanin (also known as 7-O-Methylluteolin). It is hypothesized that this compound may serve as a prodrug, being metabolized in vivo to the active Hydroxygenkwanin. The biological activities of Hydroxygenkwanin are therefore considered highly relevant.

Hydroxygenkwanin has demonstrated notable anticancer and chemosensitizing properties. Its primary mechanisms of action include:

-

Reversal of Multidrug Resistance (MDR): Hydroxygenkwanin has been shown to be a potent inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a key protein involved in the efflux of chemotherapy drugs from cancer cells. By inhibiting ABCG2, Hydroxygenkwanin can restore or enhance the sensitivity of resistant cancer cells to various anticancer agents.

-

Induction of Cell Cycle Arrest and Apoptosis: Studies have indicated that Hydroxygenkwanin can induce cell cycle arrest in cancer cells, thereby halting their proliferation. This is achieved, in part, through the activation of p21, a cyclin-dependent kinase inhibitor. Furthermore, Hydroxygenkwanin can trigger the intrinsic pathway of apoptosis, leading to programmed cell death in malignant cells.

Experimental Protocols

The following section details the methodologies employed in key studies on Hydroxygenkwanin, providing a reference for researchers aiming to investigate this compound or its derivatives.

Cell Viability and Cytotoxicity Assays

-

Cell Lines: A variety of cancer cell lines, particularly those overexpressing the ABCG2 transporter, have been used.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability. Cells are seeded in 96-well plates, treated with varying concentrations of the compound, and incubated. The MTT reagent is then added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured using a microplate reader to determine the percentage of viable cells.

Flow Cytometry for Cell Cycle Analysis

-

Procedure: Cancer cells are treated with the compound for a specified duration. Subsequently, cells are harvested, fixed (e.g., with 70% ethanol), and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The DNA content of the cells is then analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis for Protein Expression

-

Objective: To determine the effect of the compound on the expression levels of specific proteins involved in cell cycle regulation and apoptosis (e.g., p21, caspases).

-

Protocol: Cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for Hydroxygenkwanin in inducing cell cycle arrest and apoptosis in cancer cells.

Caption: Proposed signaling pathway of Hydroxygenkwanin in cancer cells.

Conclusion and Future Directions

This compound presents an interesting subject for further pharmacological investigation. While current research is predominantly focused on its aglycone, Hydroxygenkwanin, the data strongly suggests a potential anticancer and chemosensitizing role. Future research should prioritize the following:

-

Direct Biological Evaluation of this compound: Conducting comprehensive in vitro and in vivo studies to determine the specific biological activities of this compound.

-

Pharmacokinetic and Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its bioavailability and conversion to Hydroxygenkwanin.

-

Elucidation of Signaling Pathways: Detailed molecular studies to identify the specific signaling pathways modulated by this compound itself.

A deeper understanding of this compound will be crucial in unlocking its full therapeutic potential and could pave the way for the development of novel anticancer strategies.

References

Unveiling the Spectroscopic Signature of Yuanhuanin (Yuanhuacine): A Technical Guide

For Immediate Release

Shanghai, China – November 20, 2025 – For researchers and drug development professionals engaged in the study of daphnane diterpenoids, a comprehensive understanding of their structural and bioactive properties is paramount. Yuanhuanin, more commonly known in scientific literature as Yuanhuacine, a potent compound isolated from the flower buds of Daphne genkwa, has garnered significant attention for its anti-tumor properties. This technical guide provides an in-depth look at the spectral data of Yuanhuacine, its experimental protocols, and its key signaling pathway, offering a vital resource for its further investigation and potential therapeutic application.

Quantitative Spectral Data

The structural elucidation of Yuanhuacine has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analyses.

Table 1: ¹H NMR Spectral Data of Yuanhuacine (CDCl₃, 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 7.68 | s | |

| 5 | 3.62 | s | |

| 7 | 3.15 | d | 3.2 |

| 8 | 4.38 | m | |

| 10 | 2.95 | m | |

| 11 | 5.60 | d | 5.6 |

| 12 | 5.45 | d | 5.6 |

| 14 | 4.08 | s | |

| 16a | 5.01 | s | |

| 16b | 4.90 | s | |

| 17 | 1.76 | s | |

| 18 | 1.85 | d | 6.4 |

| 19 | 1.05 | d | 6.8 |

| 20 | 4.15 | d | 12.0 |

| 20' | 3.98 | d | 12.0 |

| 2' | 6.95 | m | |

| 3' | 6.09 | m | |

| 4' | 2.30 | m | |

| 5' | 1.45 | m | |

| 6' | 1.30 | m | |

| 7' | 1.30 | m | |

| 8' | 1.30 | m | |

| 9' | 1.30 | m | |

| 10' | 0.88 | t | 6.8 |

Table 2: ¹³C NMR Spectral Data of Yuanhuacine (CDCl₃, 100 MHz)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 155.8 | 14 | 80.8 |

| 2 | 138.4 | 15 | 147.2 |

| 3 | 208.1 | 16 | 112.9 |

| 4 | 128.7 | 17 | 22.8 |

| 5 | 77.9 | 18 | 15.6 |

| 6 | 83.1 | 19 | 16.2 |

| 7 | 60.9 | 20 | 61.5 |

| 8 | 43.5 | 1' | 118.9 |

| 9 | 78.5 | 2' | 150.1 |

| 10 | 45.3 | 3' | 125.4 |

| 11 | 72.5 | 4' | 31.8 |

| 12 | 70.1 | 5' | 29.6 |

| 13 | 74.2 | 6' | 29.5 |

| 7' | 29.3 | ||

| 8' | 29.2 | ||

| 9' | 22.6 | ||

| 10' | 14.1 |

Table 3: Mass Spectrometry Data of Yuanhuacine

| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |

| HRESIMS | [M+Na]⁺ | 653.3298 | 653.3296 | C₃₇H₅₀O₉Na |

Experimental Protocols

The isolation and spectroscopic analysis of Yuanhuacine from Daphne genkwa involves a multi-step process designed to ensure high purity and accurate structural determination.

Isolation and Purification

-

Extraction: The air-dried and powdered flower buds of Daphne genkwa are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, dichloromethane (CH₂Cl₂), and n-butanol.

-

Chromatographic Separation: The CH₂Cl₂ fraction, which typically shows the highest bioactivity, is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate.

-

Further Purification: Fractions containing Yuanhuacine are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Yuanhuacine.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure and assign all proton and carbon signals unequivocally.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode on a time-of-flight (TOF) mass spectrometer. The data is used to determine the exact molecular weight and elemental composition of the compound.

Signaling Pathway and Biological Activity

Yuanhuacine has been demonstrated to exert its anti-tumor effects through the modulation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4][5] This pathway is a crucial regulator of cellular metabolism, growth, and proliferation.

Caption: Yuanhuacine activates AMPK, which in turn inhibits mTORC1, leading to decreased cell growth and proliferation, and induction of apoptosis.

The activation of AMPK by Yuanhuacine leads to the downstream inhibition of mTORC1, a key protein complex that promotes cell growth and proliferation while inhibiting apoptosis. By disrupting this pathway, Yuanhuacine effectively halts the progression of cancer cells.

This technical guide provides a foundational resource for scientists and researchers working with Yuanhuacine. The detailed spectral data and experimental protocols will aid in the identification and further investigation of this promising natural compound, while the elucidation of its signaling pathway offers a clear direction for future drug development efforts.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 4. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of Yuanhuanin: A Technical Guide to its Predicted Biological Activities

For Immediate Release

Shanghai, China – November 20, 2025 – Yuanhuanin, a rare flavonoid compound, is emerging as a molecule of significant interest in the fields of oncology and immunology. This technical guide provides a comprehensive overview of the predicted biological activities of this compound, consolidating current research findings to support further investigation and drug development initiatives. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into its anti-leukemic and anti-inflammatory properties, supported by quantitative data, experimental methodologies, and visual representations of its proposed mechanisms of action.

Executive Summary

This compound has demonstrated notable dose-dependent inhibitory effects against acute myeloid leukemia (AML) cell lines and exhibits significant anti-inflammatory properties. Its mechanism of action is believed to be multifaceted, involving the induction of apoptosis in cancer cells, modulation of key signaling pathways such as PI3K-Akt and MAPK, and inhibition of pro-inflammatory enzymes. This guide synthesizes the available data on this compound, presenting it in a structured format to facilitate its use in a research and development context.

Predicted Biological Activities

Anti-Leukemic Activity

This compound has been identified as a potential therapeutic agent for acute myeloid leukemia (AML). In vitro studies have shown that it can significantly inhibit the proliferation of human AML cell lines HL60 and Thp1 in a dose-dependent manner. The primary mechanism underlying this activity is the induction of apoptosis, or programmed cell death.

Anti-Inflammatory Activity

This compound also displays promising anti-inflammatory effects. It has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids that regulate inflammation. Furthermore, this compound can suppress the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential in managing inflammatory conditions.

Quantitative Data on Biological Activity

The potency of this compound's anti-leukemic effects has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values.

| Cell Line | Activity | IC50 (µM) | Citation |

| HL60 | Anti-leukemic | 35.48 | [1] |

| Thp1 | Anti-leukemic | 39.91 | [1] |

Predicted Mechanisms of Action & Signaling Pathways

This compound's biological activities are predicted to be mediated through the modulation of critical cellular signaling pathways.

Induction of Apoptosis in Leukemia Cells

This compound's anti-leukemic effect is primarily attributed to its ability to induce apoptosis. This is supported by flow cytometry data showing an increase in apoptotic cells following treatment.[1]

Modulation of PI3K-Akt and MAPK Signaling Pathways

The pro-apoptotic and anti-proliferative effects of this compound in cancer cells are linked to its influence on the PI3K-Akt and MAPK signaling pathways.[1] These pathways are crucial regulators of cell growth, survival, and apoptosis. The specific molecular targets of this compound within these pathways are a key area for ongoing research.

Diagram of the Predicted Anti-Leukemic Signaling Pathway of this compound

Predicted signaling cascade of this compound leading to apoptosis in leukemia cells.

Inhibition of Soluble Epoxide Hydrolase and Anti-Inflammatory Cytokine Suppression

This compound's anti-inflammatory properties are associated with its ability to inhibit soluble epoxide hydrolase (sEH) and reduce the secretion of pro-inflammatory cytokines in RAW264.7 macrophage cells.

Diagram of the Predicted Anti-Inflammatory Signaling Pathway of this compound

Step-by-step workflow of the CCK-8 assay for determining cell viability.

Apoptosis Assay (Flow Cytometry with Annexin V Staining)

This protocol is used to quantify the percentage of apoptotic cells after treatment with this compound.

-

Cell Treatment: Treat HL60 and Thp1 cells with this compound at desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

[1]#### 5.3 Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay determines the inhibitory effect of this compound on sEH activity.

-

Reagent Preparation: Prepare a fluorescent substrate for sEH.

-

Reaction Initiation: In a microplate, combine the sEH enzyme, the fluorescent substrate, and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at room temperature.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. A decrease in fluorescence indicates inhibition of sEH activity.

-

Data Analysis: Calculate the percent inhibition and IC50 value for this compound.

Anti-Inflammatory Cytokine Assay in RAW264.7 Cells

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines.

-

Cell Seeding and Stimulation: Seed RAW264.7 macrophage cells in a culture plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

-

Data Analysis: Determine the effect of this compound on cytokine production by comparing the results from treated and untreated cells.

Conclusion and Future Directions

The compiled data strongly suggest that this compound possesses significant anti-leukemic and anti-inflammatory properties, warranting further investigation. Future research should focus on elucidating the precise molecular targets of this compound within the PI3K-Akt and MAPK signaling pathways to fully understand its mechanism of action. In vivo studies are also crucial to validate the therapeutic potential of this compound in preclinical models of leukemia and inflammatory diseases. The detailed protocols and structured data presented in this guide aim to provide a solid foundation for these future research endeavors.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities of this compound are predicted based on preclinical research and require further validation.

References

A Technical Guide to Yuanhuanin and its Relation to the Anticancer Daphnane Diterpenes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of yuanhuanin and a class of structurally distinct but similarly named daphnane diterpenes with significant therapeutic potential. A critical point of clarification is the common misconception between this compound, a flavonoid, and the potent anticancer and anti-inflammatory daphnane diterpenes such as yuanhuacin (YC), yuanhuadin (YD), and yuanhuapin (YP). This document will first delineate the chemical and biological profiles of the flavonoid this compound and then focus extensively on the daphnane diterpenes, which are the compounds of primary interest for their pronounced biological activities. We will detail their mechanism of action, present quantitative data on their cytotoxicity, outline experimental protocols for their study, and visualize key signaling pathways.

The Flavonoid this compound: A Point of Clarification

This compound is a flavonoid, a class of polyphenolic compounds widely found in plants.[1][2][3] Flavonoids are known for a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[2][3][4] Their basic structure consists of a fifteen-carbon skeleton with two benzene rings connected by a three-carbon chain. While this compound is a constituent of Daphne genkwa, it is crucial to distinguish it from the daphnane diterpenes that are often the subject of anticancer research. Due to a lack of specific quantitative data on this compound's cytotoxicity in the reviewed literature, a direct comparison with the daphnane diterpenes is not feasible at this time. The focus of this guide will therefore shift to the pharmacologically more potent daphnane diterpenes.

Daphnane Diterpenes: A Promising Class of Anticancer Agents

The daphnane diterpenes are a group of complex natural products isolated from plants of the Thymelaeaceae family, particularly the flower buds of Daphne genkwa.[1][5] This family includes several potent compounds such as yuanhuacin (YC), yuanhuadin (YD), yuanhuafin (YF), yuanhuagin (YG), yuanhuajin (YJ), yuanhualin (YL), yuanhuamin (YM), yuanhuapin (YP), and yuanhuatin (YT).[1] These molecules are characterized by a 5/7/6-tricyclic carbon skeleton and have demonstrated significant anticancer, anti-inflammatory, and anti-HIV activities.[1][6]

Quantitative Analysis of In Vitro Cytotoxicity

The cytotoxic effects of yuanhuacin and its analogues have been extensively studied across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the potent and differential activity of these compounds.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Yuanhuacin (YC) | H1993 | Non-Small Cell Lung Cancer | 0.009 |

| T24T | Bladder Cancer | 1.83 ± 0.02[1] | |

| UMUC3 | Bladder Cancer | 1.89 ± 0.02 | |

| HCT116 | Colon Cancer | 14.28 ± 0.64[1] | |

| A549 | Non-Small Cell Lung Cancer | Varies (cell-type dependent)[5] | |

| Yuanhuadin (YD) | A549 | Non-Small Cell Lung Cancer | More cytotoxic than YC[5] |

| Yuanhuapin (YP) | K562 | Chronic Myelogenous Leukemia | 0.007[1][5] |

| Yuanhuagin (YG) | H358 | Lung Cancer | 0.3[1] |

| Yuanhuahin (YH) | H358 | Lung Cancer | 9 |

| Yuanhualin (YL) | H358 | Lung Cancer | 4.7 |

| Various Analogues | - | DNA Topoisomerase I Inhibition | 11.1 - 53.4[5] |

Note: The cytotoxicity of yuanhuacin (YC) is highly cell-type dependent, with lung cancer models showing particular sensitivity.[1][5] Yuanhuadin (YD) has demonstrated greater cytotoxicity than YC in A549 cells, but also higher toxicity towards non-cancerous cells.[5] Yuanhuafin (YF) and yuanhuapin (YP) are considered to be more toxic.[1][5]

Mechanism of Action: Modulation of Key Signaling Pathways

The anticancer effects of yuanhuacin and its analogues are mediated through the modulation of multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Protein Kinase C (PKC) Activation

Yuanhuacin and other daphnane diterpenes are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes.[7] They are believed to bind to the C1 domain of PKC, mimicking the action of the endogenous second messenger diacylglycerol (DAG).[8] This activation can lead to a cascade of downstream signaling events, including the activation of transcription factors that can influence cell fate.

Caption: Yuanhuacin-mediated activation of the PKC signaling pathway.

AMPK/mTOR Signaling Pathway

Yuanhuacin has been shown to significantly activate the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the downstream mTORC2-mediated signaling in non-small cell lung cancer (NSCLC) cells.[6] AMPK is a crucial energy sensor that, when activated, inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[6] This inhibition of mTOR signaling contributes to the antiproliferative effects of yuanhuacin.

Caption: Yuanhuacin's modulation of the AMPK and mTOR signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of yuanhuacin and its analogues.

Isolation of Daphnane Diterpenes from Daphne genkwa

A general procedure for the isolation of daphnane diterpenes involves solvent extraction and chromatographic separation.

Caption: General workflow for the isolation of daphnane diterpenes.

Protocol:

-

Extraction: The dried and powdered flower buds of Daphne genkwa are extracted with a solvent such as ethanol at room temperature. The solvent is then evaporated to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane, and n-butanol, to separate compounds based on their polarity. The dichloromethane fraction is often enriched with daphnane diterpenes.

-

Chromatography: The active fraction (e.g., dichloromethane fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

-

Purification: Fractions containing the compounds of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure daphnane diterpenes.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.[5]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with various concentrations of the daphnane diterpene for a specified period (e.g., 48 or 72 hours).[5][9]

-

MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.[5]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.[9][10][11]

Protocol:

-

Cell Treatment: Treat cells with the daphnane diterpene at the desired concentration and time to induce apoptosis.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Washing: Wash the cells with cold PBS.[9]

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[9]

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[9]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis for AMPK/mTOR Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.[12][13][14]

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[13]

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[12]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AMPK, total AMPK, phospho-mTOR, total mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Synthesis of Daphnane Diterpenes

The total synthesis of daphnane diterpenes like yuanhuapin (YP) is a significant chemical challenge due to their complex, highly oxygenated, and stereochemically rich structures.[5] The general synthetic approach involves the construction of the core tricyclic 5/7/6 ring system, followed by the introduction of the characteristic orthoester functionality and various side chains.[5] These synthetic efforts are crucial for generating analogues with potentially improved therapeutic properties, such as enhanced efficacy and reduced toxicity.[1]

Conclusion and Future Directions

The daphnane diterpenes, particularly yuanhuacin and its analogues, represent a highly promising class of natural products for the development of novel anticancer therapies. Their potent cytotoxic activity against a range of cancer cell lines, coupled with their ability to modulate key signaling pathways like PKC and AMPK/mTOR, underscores their therapeutic potential. It is imperative for researchers to accurately distinguish these compounds from the flavonoid this compound to avoid confusion in the scientific literature.

Future research should focus on a number of key areas:

-

Structure-Activity Relationship (SAR) Studies: A more comprehensive understanding of the SAR for this class of compounds will enable the rational design of new analogues with improved potency and selectivity.

-

In Vivo Efficacy and Toxicity: Further preclinical studies in animal models are needed to fully evaluate the in vivo antitumor efficacy and toxicological profiles of lead compounds.

-

Target Identification and Validation: While PKC and AMPK are known targets, a more detailed elucidation of the direct molecular targets and the downstream consequences of their modulation will provide a more complete picture of the mechanism of action.

-

Synthetic Methodologies: The development of more efficient and scalable synthetic routes will be critical for the production of sufficient quantities of these complex molecules for further development and potential clinical trials.

By addressing these areas, the full therapeutic potential of daphnane diterpenes can be explored, paving the way for the development of new and effective treatments for cancer and other diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Mechanical Loading Modulates AMPK and mTOR Signaling in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Yuanhuanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuanhuanin, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated notable anti-tumor properties, particularly against non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, detailing its mechanism of action, experimental protocols for assessing its efficacy, and a summary of its cytotoxic activity against various cancer cell lines.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its efficacy. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| H1993 | Non-Small Cell Lung Cancer | Not explicitly quantified in the provided search results, but potent activity is suggested. |

| A549 | Non-Small Cell Lung Cancer | Not explicitly quantified in the provided search results, but potent activity is suggested. |

Note: While the potent anti-cancer activity of this compound in NSCLC cell lines is frequently cited, specific IC50 values were not consistently available in a comprehensive table within the searched literature. The table will be updated as more quantitative data becomes available.

Core Mechanism of Action: Modulation of the AMPK/mTOR Signaling Pathway

This compound exerts its anti-proliferative effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the subsequent suppression of the mammalian target of rapamycin complex 2 (mTORC2)-mediated downstream signaling.[1][2] This modulation disrupts key cellular processes involved in cancer cell growth, proliferation, and survival.

Activated AMPK can inhibit mTORC1 activity through the phosphorylation of TSC2 and Raptor.[1] this compound's activation of AMPK leads to the downregulation of mTORC2-associated signaling, resulting in decreased expression of downstream effectors such as p-Akt, p-protein kinase C alpha (PKCα), and p-ras-related C3 botulinum toxin substrate 1 (Rac1).[1][2] This cascade of events ultimately impacts the organization of the actin cytoskeleton, which is crucial for cell migration and invasion.[1][2]

Interestingly, some studies suggest that AMPK can also directly activate mTORC2 to promote cell survival under energetic stress, highlighting the complex and context-dependent nature of this signaling network.[3][4]

Mandatory Visualization

Signaling Pathway of this compound

Caption: this compound-induced AMPK/mTORC2 signaling cascade.

Experimental Protocols

The preliminary cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for IC50 Determination

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-